molecular formula C22H25N3O3 B1239611 ethyl (2E)-2-({1-[3-(4-methylphenoxy)propyl]-1H-indol-3-yl}methylidene)hydrazinecarboxylate

ethyl (2E)-2-({1-[3-(4-methylphenoxy)propyl]-1H-indol-3-yl}methylidene)hydrazinecarboxylate

Cat. No. B1239611
M. Wt: 379.5 g/mol
InChI Key: AYSNRNQSZBVSDS-HZHRSRAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[1-[3-(4-methylphenoxy)propyl]-3-indolyl]methylideneamino]carbamic acid ethyl ester is a member of indoles.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Ethyl (2E)-2-({1-[3-(4-methylphenoxy)propyl]-1H-indol-3-yl}methylidene)hydrazinecarboxylate is involved in the synthesis of various substituted hexahydropyrazolo[4,3-d][1,2]diazepinone-8-carboxylates and other complex organic compounds. These syntheses often involve reactions with hydrazines and result in compounds with potential applications in various fields of chemistry and pharmacology (Bevk et al., 2007).

Application in Antimicrobial Activities

  • Some derivatives synthesized from this compound have been shown to exhibit antimicrobial activities. For instance, substituted 2-((1H-indol-4-yl)oxy)-N'-benzylideneacetohydrazide derivatives, synthesized through a series of chemical reactions involving this compound, demonstrated significant antimicrobial properties (Prasad, 2017).

Synthesis of Functionalized Indole Derivatives

  • This compound is used in the synthesis of functionalized indole derivatives. These derivatives, such as indolylpyrimidones and indolylpyranones, have potential applications in medicinal chemistry due to their unique structural properties (Jakše et al., 2004).

Catalytic Reactions and Novel Compounds

  • This compound is also used in catalytic reactions to synthesize novel compounds with potential applications in drug discovery and materials science. For instance, reactions with hydrazine monohydrochloride and various arylhydrazines lead to the formation of ethyl pyrazolecarboxylates, which are of interest in the development of new pharmaceuticals (Hanzlowsky et al., 2003).

Development of Analgesic and Anti-inflammatory Derivatives

  • Derivatives synthesized from this compound have shown potential in the development of analgesic and anti-inflammatory drugs. These derivatives are synthesized through a series of reactions and have demonstrated efficacy in preclinical models (Dewangan et al., 2015).

Synthesis of Novel Heterocyclic Compounds

  • It is also used in the synthesis of novel heterocyclic compounds, which are valuable in the exploration of new pharmaceuticals and materials. These compounds often exhibit unique properties that make them suitable for various applications in science and technology (El-Gendy et al., 2008).

properties

Molecular Formula

C22H25N3O3

Molecular Weight

379.5 g/mol

IUPAC Name

ethyl N-[(E)-[1-[3-(4-methylphenoxy)propyl]indol-3-yl]methylideneamino]carbamate

InChI

InChI=1S/C22H25N3O3/c1-3-27-22(26)24-23-15-18-16-25(21-8-5-4-7-20(18)21)13-6-14-28-19-11-9-17(2)10-12-19/h4-5,7-12,15-16H,3,6,13-14H2,1-2H3,(H,24,26)/b23-15+

InChI Key

AYSNRNQSZBVSDS-HZHRSRAPSA-N

Isomeric SMILES

CCOC(=O)N/N=C/C1=CN(C2=CC=CC=C21)CCCOC3=CC=C(C=C3)C

SMILES

CCOC(=O)NN=CC1=CN(C2=CC=CC=C21)CCCOC3=CC=C(C=C3)C

Canonical SMILES

CCOC(=O)NN=CC1=CN(C2=CC=CC=C21)CCCOC3=CC=C(C=C3)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl (2E)-2-({1-[3-(4-methylphenoxy)propyl]-1H-indol-3-yl}methylidene)hydrazinecarboxylate
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ethyl (2E)-2-({1-[3-(4-methylphenoxy)propyl]-1H-indol-3-yl}methylidene)hydrazinecarboxylate

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